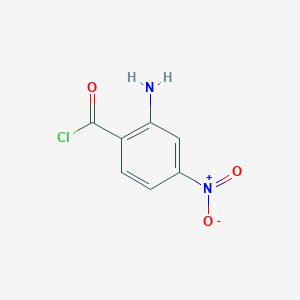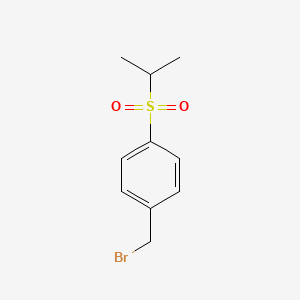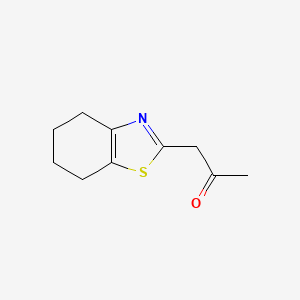
2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
The synthesis of 2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- typically involves the reaction of 2-aminothiophenol with an appropriate ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of dyes.
6-Hydroxybenzothiazole: Studied for its antioxidant and anticancer activities.
Eigenschaften
CAS-Nummer |
89991-32-2 |
|---|---|
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6H2,1H3 |
InChI-Schlüssel |
OSQTUUFPVAHWGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=NC2=C(S1)CCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
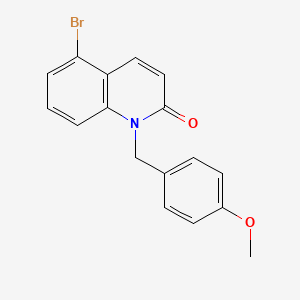
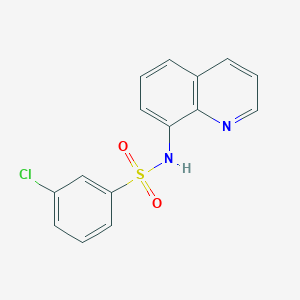
![1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole](/img/structure/B8698674.png)
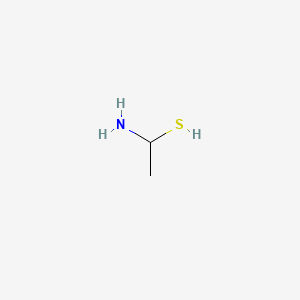
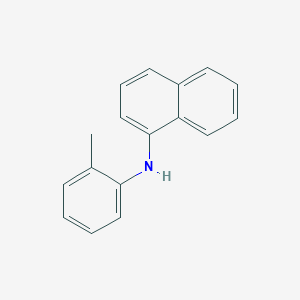
![4-oxo-4H-naphtho[1,2-b]pyran-2-carboxylic acid](/img/structure/B8698696.png)
![2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B8698708.png)

![[4-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B8698719.png)


